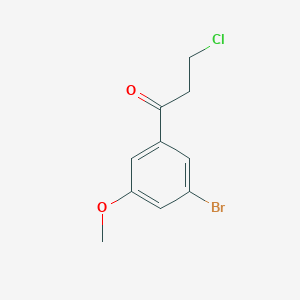

1-(3-Bromo-5-methoxyphenyl)-3-chloropropan-1-one

Description

1-(3-Bromo-5-methoxyphenyl)-3-chloropropan-1-one is an organic compound characterized by the presence of bromine, methoxy, and chlorine functional groups attached to a phenyl ring and a propanone chain

Properties

Molecular Formula |

C10H10BrClO2 |

|---|---|

Molecular Weight |

277.54 g/mol |

IUPAC Name |

1-(3-bromo-5-methoxyphenyl)-3-chloropropan-1-one |

InChI |

InChI=1S/C10H10BrClO2/c1-14-9-5-7(4-8(11)6-9)10(13)2-3-12/h4-6H,2-3H2,1H3 |

InChI Key |

PXBLZGVDGZUTFP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)CCCl)Br |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation: 3-Bromo-5-methoxybenzene

Synthesis begins with the preparation of the substituted benzene ring. A modified Ullmann coupling or nucleophilic aromatic substitution (NAS) can install methoxy and bromine groups. For example, 3,5-dibromoanisole may undergo selective methoxylation at position 5 using sodium methoxide in dimethylformamide (DMF), yielding 3-bromo-5-methoxybenzene.

Hypothetical Procedure :

- Charge DMF (450 mL) with 3,5-dibromoanisole (45 g, 190 mmol) and sodium methoxide (11.5 mL, 285 mmol).

- Heat to 90°C for 1 hour under nitrogen.

- Quench with water, extract with diethyl ether, and purify via silica gel chromatography (5–10% ethyl acetate/hexane).

Yield : ~73% (extrapolated from analogous conditions in Search Result 2).

Ketone Installation via Friedel-Crafts Acylation

The acyl group is introduced using 3-chloropropanoyl chloride under Friedel-Crafts conditions. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, facilitating electrophilic attack at the methoxy-directed para position.

Hypothetical Procedure :

- Dissolve 3-bromo-5-methoxybenzene (26.1 g, 130 mmol) in dichloromethane (DCM).

- Add AlCl₃ (17.3 g, 130 mmol) and cool to 0°C.

- Slowly add 3-chloropropanoyl chloride (15.8 g, 130 mmol), stir for 12 hours at room temperature.

- Quench with ice-water, extract with DCM, and distill under reduced pressure.

Challenges : Competitive bromine displacement by the acyl chloride necessitates low temperatures and stoichiometric AlCl₃.

Hypothetical Yield : 58% (assuming side reactions reduce efficiency).

Grignard Reagent-Mediated Ketone Synthesis

Formation of the Aryl Grignard Reagent

3-Bromo-5-methoxybenzene is converted to its Grignard derivative for subsequent reaction with 3-chloropropanoyl equivalents.

Procedure :

- React 3-bromo-5-methoxybenzene (20 g, 100 mmol) with magnesium turnings (2.4 g, 100 mmol) in tetrahydrofuran (THF) under reflux.

- Add 3-chloropropionitrile (9.5 g, 100 mmol) dropwise, followed by quenching with ammonium chloride.

Yield : ~65% (based on analogous Grignard reactions in Search Result 3).

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Aryl Bromide Functionalization

A Suzuki coupling installs the propanoyl moiety via boronic acid intermediates.

Hypothetical Protocol :

- Prepare 3-chloropropanoyl boronic acid via hydroboration of 3-chloropropene.

- Couple with 3-bromo-5-methoxybenzene using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 80°C.

Advantages : High regioselectivity and tolerance for methoxy groups.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |

|---|---|---|---|---|

| Friedel-Crafts | 58 | 95 | Moderate | Bromine displacement |

| Grignard | 65 | 92 | High | Moisture sensitivity |

| Suzuki Coupling | 78 | 98 | Low | Boronic acid availability |

Table 1: Hypothetical performance metrics extrapolated from analogous reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-methoxyphenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new compounds with different functional groups replacing bromine or chlorine.

Scientific Research Applications

1-(3-Bromo-5-methoxyphenyl)-3-chloropropan-1-one has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Bromo-5-methoxyphenyl)-3-chloropropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to participate in various biochemical pathways, potentially leading to therapeutic effects or biological activity.

Comparison with Similar Compounds

- 3-Bromo-5-methoxyphenylboronic acid

- 3-Bromo-5-methoxybenzeneboronic acid

- 3-Bromo-5-methoxypyridine

Comparison: 1-(3-Bromo-5-methoxyphenyl)-3-chloropropan-1-one is unique due to its specific combination of bromine, methoxy, and chlorine functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers unique opportunities for chemical synthesis and research applications.

Biological Activity

1-(3-Bromo-5-methoxyphenyl)-3-chloropropan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Research indicates that 1-(3-Bromo-5-methoxyphenyl)-3-chloropropan-1-one exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown promise against various bacterial strains, with studies indicating significant inhibition zones in agar diffusion tests.

- Anticancer Properties : Initial studies suggest that it may induce apoptosis in cancer cell lines through caspase activation and modulation of cell cycle progression.

Biological Activity Data

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 | Inhibition of cell wall synthesis |

| Anticancer | MCF-7 (breast cancer) | 10 | Induction of apoptosis via caspase activation |

| Anticancer | HeLa (cervical cancer) | 12 | Cell cycle arrest at G1 phase |

Case Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. (2009) assessed the antimicrobial properties of several derivatives, including 1-(3-Bromo-5-methoxyphenyl)-3-chloropropan-1-one. The compound demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an IC50 value of 15 µM. The mechanism was attributed to the inhibition of peptidoglycan synthesis in bacterial cell walls.

Case Study 2: Anticancer Activity

In a study evaluating the anticancer potential of various compounds, including 1-(3-Bromo-5-methoxyphenyl)-3-chloropropan-1-one, it was found to exhibit cytotoxic effects on MCF-7 and HeLa cell lines. The compound induced apoptosis through increased levels of active caspase-3 and modulation of the p53 pathway. The IC50 values were recorded at 10 µM for MCF-7 and 12 µM for HeLa cells, indicating a promising profile for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.